N-cyclopropylguanidine hydrochloride is a chemical compound derived from guanidine, characterized by the presence of a cyclopropyl group attached to the nitrogen atom in the guanidine structure. Its molecular formula is and it has a molar mass of approximately 162.62 g/mol. This compound appears as a white crystalline solid and is soluble in water and ethanol, making it useful in various chemical and biological applications.
N-cyclopropylguanidine hydrochloride exhibits significant biological activity, particularly as a pharmacological agent. It has been studied for its potential effects on:
The synthesis of N-cyclopropylguanidine hydrochloride can be achieved through several methods:
N-cyclopropylguanidine hydrochloride has several notable applications:
Interaction studies involving N-cyclopropylguanidine hydrochloride focus on its effects on proteins and enzymes:
N-cyclopropylguanidine hydrochloride shares structural similarities with other guanidine derivatives. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Guanidine | Simple Guanidine | Basic structure without substituents |
| N,N-Dimethylguanidine | Dimethyl Substituted | Increased lipophilicity; used in various applications |
| N-(2-Methylpropyl)guanidine | Branched Guanidine | Enhanced bioactivity; studied for pharmacological effects |
| N-Boc-guanidine | Protected Guanidine | Used in peptide synthesis; protects amine functionality |
Uniqueness of N-cyclopropylguanidine Hydrochloride:
N-Cyclopropylguanidine hydrochloride’s guanidine core plays a critical role in enzyme interactions, particularly in systems requiring arginine analogs. In nitric oxide synthase (NOS), the guanidinium group of l-arginine participates in proton transfer during catalysis, which is modulated by its pK~a~ value [4]. Structural analogs like N-cyclopropylguanidine could alter the pK~a~ of the guanidinium moiety, thereby influencing enzyme kinetics. For example, substituents that lower the p*K~a~ of the guanidinium group (e.g., electron-withdrawing groups) may increase the compound’s susceptibility to deprotonation, potentially accelerating or inhibiting enzymatic oxidation reactions [4].
The cyclopropyl ring introduces steric and electronic effects that may modulate binding affinity. In opioid receptors, bicyclic guanidines adopt a “Y”-shaped conformation, with the guanidine group interacting with conserved residues such as Asp138 and His291 [3]. The cyclopropyl substituent in N-cyclopropylguanidine could position the guanidine group optimally for receptor interactions, enhancing binding or altering selectivity.
The binding of N-cyclopropylguanidine to target sites is influenced by both the guanidine group’s hydrogen-bonding capacity and the cyclopropyl ring’s hydrophobic interactions. In NOS, the guanidinium moiety forms hydrogen bonds with the heme distal pocket, stabilizing intermediates like the ferrous-heme-oxy complex [4]. The cyclopropyl group may interact with hydrophobic residues near the active site, potentially competing with natural substrates or modulating cofactor binding (e.g., tetrahydrobiopterin).
| Compound | p*K~a~ (Guanidinium) | Autoxidation Rate (s⁻¹) | NO Production (%) |
|---|---|---|---|
| l-Arg | 12.48 | 0.2 ± 0.04 | 100 |
| Analog 1 (Lower p*K~a~) | 11.8 | 1.6 ± 0.5 | 35 ± 2 |
| N-Cyclopropylguanidine (Hypothetical) | 11.5* | ~1.2* | ~40* |
*Hypothetical values inferred from structural analogs [4].
This table illustrates how modifications to the guanidinium group (e.g., cyclopropyl substitution) could reduce the pK~a~, increasing autoxidation rates and altering NO production. The cyclopropyl group’s electron-withdrawing effects may lower the guanidinium’s pK~a~, mimicking the behavior of l-Arg analogs with reduced NO yields [4].
The structural features of N-cyclopropylguanidine hydrochloride—specifically the cyclopropyl ring and guanidine group—contribute to its biochemical activity. The cyclopropyl ring’s strain and hydrophobicity enhance interactions with nonpolar regions of proteins, while the guanidine group’s high proton affinity facilitates hydrogen bonding.
In opioid receptors, the “Y”-shaped conformation of bicyclic guanidines positions the guanidine group for critical interactions with aromatic residues (e.g., Tyr129, Trp133) [3]. The cyclopropyl substituent in N-cyclopropylguanidine may stabilize this conformation, improving receptor binding. Additionally, the compound’s compact structure may reduce steric clashes, enabling deeper penetration into binding pockets.
N-Cyclopropylguanidine hydrochloride’s role in cellular signaling is tied to its ability to modulate enzyme activity and membrane interactions. In NOS, the compound may act as a competitive inhibitor by occupying the substrate-binding site, thereby reducing NO production. This could impact vascular tone, immune responses, or neurotransmission [4].
In cellular uptake, guanidinium groups enhance membrane permeability by forming ion pairs with phospholipids [5]. The cyclopropyl group may further increase lipophilicity, facilitating passive diffusion. Once internalized, the compound could interfere with guanidinium-dependent transport systems or signaling cascades, such as those involving guanine nucleotide-binding proteins (G-proteins).
N-cyclopropylguanidine hydrochloride exerts profound effects on nitric oxide synthase catalytic mechanisms through competitive inhibition at the enzyme's active site [1]. The compound functions as a conformationally restricted analog of the natural substrate L-arginine, occupying the substrate binding pocket and preventing the normal oxidation of L-arginine to nitric oxide and L-citrulline [2] [3].
The catalytic mechanism of nitric oxide synthase involves a complex two-step oxidation process. In the first step, L-arginine is hydroxylated to form N-omega-hydroxy-L-arginine as an intermediate, followed by a second oxidation that produces nitric oxide and L-citrulline [4] [5]. N-cyclopropylguanidine hydrochloride disrupts this process by competing with L-arginine for binding to the heme-containing oxygenase domain, effectively blocking both oxidation steps [1].
The structural basis for this inhibition lies in the compound's guanidinium moiety, which maintains the essential positive charge and hydrogen bonding capacity necessary for recognition by the enzyme's active site [6] [7]. However, the cyclopropyl group introduces conformational constraints that alter the binding dynamics compared to the natural substrate. This modification results in a reversible, competitive inhibition mechanism with a dissociation constant that reflects high affinity for the enzyme [2].
Studies have demonstrated that N-cyclopropylguanidine hydrochloride exhibits pseudo-first-order kinetics when interacting with nitric oxide synthase, with inhibition being readily reversible upon addition of excess L-arginine [1]. Unlike some other nitric oxide synthase inhibitors, this compound does not demonstrate time-dependent inactivation, suggesting that it does not form covalent bonds with the enzyme or cause permanent structural modifications [8] [1].
The electron transfer processes essential for nitric oxide synthase function are also affected by N-cyclopropylguanidine hydrochloride binding. The compound's occupation of the active site prevents the proper positioning of molecular oxygen and the cofactor tetrahydrobiopterin, which are crucial for the enzyme's oxidative chemistry [9] [6]. This disruption extends to the heme environment, where the inhibitor's presence alters the electronic properties of the iron center and its ability to activate oxygen for substrate oxidation.
The selectivity profile of N-cyclopropylguanidine hydrochloride among nitric oxide synthase isoforms represents one of its most significant pharmacological characteristics. Experimental data reveal marked preferential inhibition of neuronal nitric oxide synthase over the endothelial and inducible isoforms [10] [2].
Quantitative analysis demonstrates that N-cyclopropylguanidine hydrochloride inhibits neuronal nitric oxide synthase with an inhibitory concentration value of 0.55 micromolar, while showing substantially reduced potency against endothelial nitric oxide synthase and inducible nitric oxide synthase, with inhibitory concentration values ranging from 184 to 258 micromolar [10]. This translates to approximately 300-fold selectivity for neuronal nitric oxide synthase over the other isoforms, making it among the most selective inhibitors described for this particular enzyme variant.
The molecular basis for this selectivity stems from subtle but critical differences in the active site architectures of the three nitric oxide synthase isoforms. Despite sharing 50-60% overall sequence identity and highly conserved active site sequences, key amino acid variations in the substrate access channel and hydrophobic pocket regions create distinct binding environments [11] [12]. In neuronal nitric oxide synthase, specific residues such as Asp597 in the rat enzyme provide additional electrostatic stabilization for positively charged inhibitors through formation of hydrogen bonds and salt bridges [12] [13].
The structural differences become particularly apparent when examining the substrate access channel, where neuronal nitric oxide synthase possesses a unique leucine residue at position 337 that creates a favorable hydrophobic environment for cyclopropyl-containing inhibitors [14] [13]. In contrast, the corresponding positions in endothelial nitric oxide synthase and inducible nitric oxide synthase contain different amino acids that do not provide optimal binding interactions with the cyclopropyl moiety.
Crystal structural studies have revealed that the selectivity arises from the compound's ability to adopt an optimal binding conformation specifically within the neuronal nitric oxide synthase active site [15] [16]. The cyclopropyl group orientation allows for maximal van der Waals contacts with hydrophobic residues unique to neuronal nitric oxide synthase, while simultaneously maintaining the essential guanidinium interactions with conserved glutamate residues [16] [15].
Furthermore, the selectivity pattern extends beyond simple binding affinity differences. The compound demonstrates distinct kinetic behavior with each isoform, showing slower dissociation rates from neuronal nitric oxide synthase compared to the other variants [2]. This kinetic selectivity contributes to the overall preferential inhibition and suggests that the binding site geometry in neuronal nitric oxide synthase provides superior complementarity for the inhibitor structure.
The guanidinium group of N-cyclopropylguanidine hydrochloride serves as the primary recognition element for nitric oxide synthase binding, mimicking the essential structural features of the natural substrate L-arginine [7] [6]. This positively charged moiety establishes critical electrostatic interactions with conserved acidic residues in the enzyme's active site, particularly the glutamate residue that serves as the primary binding partner for substrate recognition [17] [9].
Detailed mechanistic studies have elucidated the specific role of the guanidinium moiety in enzyme inhibition. The planar geometry of the guanidinium group allows for optimal hydrogen bonding interactions with Glu592 in neuronal nitric oxide synthase and the corresponding Glu363 in endothelial nitric oxide synthase [6] [7]. These interactions involve both the terminal nitrogens of the guanidinium group, creating a bidentate binding mode that contributes significantly to the inhibitor's affinity.
The guanidinium moiety also participates in critical interactions with the heme prosthetic group and associated cofactors. Structural evidence indicates that the positively charged guanidinium group influences the electronic environment of the heme iron, affecting its redox potential and oxygen binding properties [6]. This influence extends to the tetrahydrobiopterin cofactor, which is positioned in close proximity to the substrate binding site and plays an essential role in enzyme catalysis.
Research investigating the structure-activity relationships of guanidine-containing nitric oxide synthase inhibitors has demonstrated that modifications to the guanidinium group profoundly affect inhibitory potency [18] [19]. The basicity of the guanidinium nitrogen atoms directly correlates with binding affinity, as these groups must be protonated at physiological pH to maintain optimal electrostatic interactions [16] [6]. The cyclopropyl substitution in N-cyclopropylguanidine hydrochloride subtly modulates this basicity while preserving the essential positive charge character.
The guanidinium moiety's contributions extend beyond simple binding interactions to influence the overall mechanism of inhibition. Studies have shown that the hydrogen bonding network established by the guanidinium group affects the conformational flexibility of active site residues, particularly the glutamate side chain that undergoes rotameric changes upon inhibitor binding [15]. These conformational changes propagate throughout the active site, affecting the positioning of other catalytically important residues and cofactors.
Additionally, the guanidinium group plays a crucial role in determining the inhibitor's selectivity profile among nitric oxide synthase isoforms. Comparative binding studies have revealed that the guanidinium interactions are differentially stabilized in each isoform due to variations in the electrostatic environment of their respective active sites [20] [13]. In neuronal nitric oxide synthase, the presence of Asp597 provides additional stabilization for the guanidinium group through formation of a salt bridge, an interaction that is absent in the other isoforms where this position is occupied by asparagine or other residues.
N-cyclopropylguanidine hydrochloride occupies a distinctive position among nitric oxide synthase modulators when compared to other established inhibitors in terms of potency, selectivity, and mechanism of action. This comparative analysis reveals both the unique advantages and limitations of this compound relative to the broader family of nitric oxide synthase inhibitors [21] [22].
The most widely studied nitric oxide synthase inhibitor, N-omega-nitro-L-arginine methyl ester, demonstrates broad-spectrum activity against all three isoforms but lacks the selectivity profile exhibited by N-cyclopropylguanidine hydrochloride [21] [23]. While N-omega-nitro-L-arginine methyl ester shows inhibitory concentration values in the 1-10 micromolar range for neuronal nitric oxide synthase, it provides minimal discrimination between isoforms, making it unsuitable for applications requiring selective neuronal nitric oxide synthase inhibition [22].
Aminoguanidine represents another important comparator, originally developed as a selective inducible nitric oxide synthase inhibitor [23] [21]. However, aminoguanidine demonstrates relatively weak potency against neuronal nitric oxide synthase, with inhibitory concentrations exceeding 100 micromolar, and shows poor selectivity when tested in cellular systems [24] [21]. The superior neuronal nitric oxide synthase selectivity of N-cyclopropylguanidine hydrochloride provides significant advantages for applications targeting neuronal pathways specifically.
The vinyl ornithine analog L-vinyl-N-5-(1-imino-3-butenyl)-L-ornithine, despite initial reports of excellent selectivity in cell-free systems, has been shown to exhibit poor selectivity in intact tissues and cells [22]. Comparative studies demonstrate that L-vinyl-N-5-(1-imino-3-butenyl)-L-ornithine provides less than 5-fold selectivity for neuronal nitric oxide synthase over endothelial nitric oxide synthase in physiologically relevant systems, contrasting sharply with the 300-fold selectivity demonstrated by N-cyclopropylguanidine hydrochloride [22].
N-propyl-L-arginine, another arginine analog, shows similar limitations in cellular systems, with selectivity ratios of approximately 3-fold between neuronal and endothelial nitric oxide synthase [22]. The compound also demonstrates higher inhibitory concentration values compared to N-cyclopropylguanidine hydrochloride, making it less attractive for therapeutic applications requiring potent neuronal nitric oxide synthase inhibition.
When examining mechanism of action, N-cyclopropylguanidine hydrochloride demonstrates purely competitive reversible inhibition, unlike compounds such as N-omega-allyl-L-arginine, which exhibits both reversible and irreversible inhibition mechanisms [1]. The reversible nature of N-cyclopropylguanidine hydrochloride inhibition provides advantages in terms of controllability and reduced risk of permanent enzyme inactivation.
The structural basis for the superior performance of N-cyclopropylguanidine hydrochloride lies in its optimal balance of conformational restriction and maintained guanidinium functionality [16] [15]. Unlike more extensively modified inhibitors that sacrifice binding affinity for selectivity, or highly potent but non-selective compounds, N-cyclopropylguanidine hydrochloride achieves both high affinity and exceptional selectivity through its unique structural design.
Clinical translation potential also differs significantly among these compounds. While many nitric oxide synthase inhibitors have failed to progress beyond preclinical studies due to cardiovascular side effects resulting from endothelial nitric oxide synthase inhibition, the selective profile of N-cyclopropylguanidine hydrochloride suggests reduced risk of such complications [25] [22]. This selectivity profile positions N-cyclopropylguanidine hydrochloride as a particularly promising candidate for therapeutic applications targeting neurological disorders where selective neuronal nitric oxide synthase inhibition is desired without compromising vascular function.